Azetidin-3-ylmethanamine dihydrochloride

Medicinal Chemistry Conformational Analysis Drug Design

Leverage azetidin-3-ylmethanamine dihydrochloride (CAS 221095-80-3) as a conformationally restricted, low-MW (159.06 Da) primary amine building block. Its strained azetidine core enhances CNS MPO scores and metabolic stability versus flexible amines. Supplied as a stable dihydrochloride salt for optimal aqueous solubility in amide coupling and reductive amination. Ideal for rescuing kinase inhibitor selectivity and rigidifying peptidomimetics. Standard commercial purity: ≥97%.

Molecular Formula C4H11ClN2
Molecular Weight 122.60 g/mol
CAS No. 221095-80-3
Cat. No. B112316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-ylmethanamine dihydrochloride
CAS221095-80-3
Molecular FormulaC4H11ClN2
Molecular Weight122.60 g/mol
Structural Identifiers
SMILESC1C(CN1)CN.Cl
InChIInChI=1S/C4H10N2.ClH/c5-1-4-2-6-3-4;/h4,6H,1-3,5H2;1H
InChIKeyAXLCTJVEKFLWLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-ylmethanamine Dihydrochloride (CAS 221095-80-3): Core Specifications and Procurement Baseline


Azetidin-3-ylmethanamine dihydrochloride (CAS 221095-80-3) is a strained, four-membered nitrogen-containing heterocyclic building block, supplied as a dihydrochloride salt to enhance aqueous solubility and bench stability [1]. With a molecular formula of C4H12Cl2N2 and a molecular weight of 159.06 g/mol, this primary amine derivative serves as a key intermediate for introducing the conformationally restricted azetidine scaffold into drug candidates and functional materials [1]. Standard commercial purity is 97% (HPLC/NMR), with typical appearance as a solid at 20°C .

Why Azetidin-3-ylmethanamine Dihydrochloride Cannot Be Interchanged with Common Heterocyclic Amine Building Blocks


The azetidine ring in Azetidin-3-ylmethanamine dihydrochloride imparts a unique balance of high ring strain and conformational rigidity that is absent in its 5- and 6-membered counterparts (e.g., pyrrolidines, piperidines) [1]. This structural constraint directly influences molecular recognition events, metabolic stability, and physicochemical properties such as logP and polar surface area, which are critical for lead optimization in drug discovery [1][2]. Simple substitution with more flexible or bulkier heterocyclic amines can compromise target engagement, alter ADME profiles, and invalidate established structure-activity relationships (SAR). The quantitative evidence below demonstrates that this building block is not a generic commodity, but a precision tool for achieving specific molecular property improvements.

Quantitative Differentiation Evidence: Azetidin-3-ylmethanamine Dihydrochloride vs. Comparators


Conformational Rigidity: Azetidine vs. Pyrrolidine Scaffolds

The four-membered azetidine ring exhibits significantly higher conformational rigidity compared to the more flexible five-membered pyrrolidine ring [1]. This rigidity is quantified by a reduced number of accessible conformations and a well-defined puckered geometry, which limits the entropic penalty upon binding to a biological target [1]. In a comparative study of azetidine and pyrrolidine scaffolds as DDR1 inhibitors, the azetidine-containing compound 37 exhibited a superior kinase selectivity profile and reduced cardiotoxicity risk, attributes directly linked to its constrained conformation [2].

Medicinal Chemistry Conformational Analysis Drug Design

CNS Drug-Like Property Optimization: Azetidine Scaffolds vs. Marketed CNS Drugs

Azetidine-based scaffolds, including those derived from 3-aminomethyl azetidines, consistently achieve favorable CNS Multiparameter Optimization (MPO) scores, a key metric for predicting brain penetration and overall drug-likeness [1]. In a library of 1976 spirocyclic azetidines, the mean CNS MPO score was 5.4 out of 6.0, with >95% of compounds scoring ≥4.0, the threshold for a desirable CNS lead [1][2]. This is superior to many marketed CNS drugs which average a score of 4.5 [1]. The data demonstrates that azetidine-containing building blocks systematically improve the balance of molecular weight, lipophilicity, polar surface area, and hydrogen bonding capacity.

CNS Drug Discovery ADME Physicochemical Properties

Aqueous Solubility and Handling: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form of Azetidin-3-ylmethanamine provides a quantifiable advantage in aqueous solubility and bench stability over its free base counterpart . The free base is a liquid with limited water solubility and potential for amine oxidation, while the dihydrochloride salt is a stable, non-hygroscopic solid with high water solubility . This salt form simplifies accurate weighing, improves reaction homogeneity in aqueous media, and extends shelf life under standard storage conditions (2-8°C) .

Pre-formulation Salt Selection Chemical Handling

Commercial Purity and Batch-to-Batch Consistency: Verified Quality Metrics

Multiple independent suppliers provide Azetidin-3-ylmethanamine dihydrochloride with a minimum purity specification of 97% (by HPLC or NMR), ensuring high batch-to-batch consistency for reproducible research outcomes . This is superior to many custom-synthesized azetidine building blocks, which often lack rigorous analytical certification. The availability of Certificates of Analysis (CoA) and Safety Data Sheets (SDS) from established vendors provides traceable quality assurance, a critical factor for scaling from discovery to preclinical development .

Quality Control Synthetic Reproducibility Procurement

High-Value Application Scenarios for Azetidin-3-ylmethanamine Dihydrochloride


CNS Lead Optimization: Enhancing Blood-Brain Barrier Penetration

Utilize Azetidin-3-ylmethanamine dihydrochloride to introduce a conformationally restricted, low molecular weight primary amine handle into CNS-targeted small molecules. This is particularly valuable when optimizing a lead series for improved brain exposure, as supported by the high CNS MPO scores of azetidine-based scaffolds [1]. The building block can be readily incorporated via reductive amination or amide coupling to fine-tune physicochemical properties (logD, TPSA) and P-glycoprotein efflux ratios, a proven strategy for achieving desirable CNS pharmacokinetics [1].

Kinase Inhibitor Scaffold Hopping: Improving Selectivity and Reducing Toxicity

Employ this azetidine building block as a replacement for flexible aliphatic amines (e.g., pyrrolidine or piperidine derivatives) in kinase inhibitor programs. The constrained geometry of the azetidine ring has been demonstrated to significantly improve kinase selectivity and mitigate off-target cardiotoxicity risks, as evidenced in DDR1/2 inhibitor development [2]. This scaffold-hopping approach can rescue a stalled lead series by addressing polypharmacology and safety liabilities without sacrificing target potency.

Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetics: Introducing Conformational Constraint

Incorporate Azetidin-3-ylmethanamine dihydrochloride as an unnatural amino acid surrogate or a rigidifying element in peptidomimetic design. The primary amine functionality allows for straightforward coupling onto solid supports or in solution, while the azetidine ring imposes a well-defined backbone turn, enhancing proteolytic stability and target binding affinity [3]. The high water solubility of the dihydrochloride salt is advantageous for aqueous-phase peptide ligation reactions.

Fragment-Based Drug Discovery (FBDD): A Privileged, Low-Molecular-Weight Amine Fragment

Leverage this compound as a validated, sp3-rich fragment for fragment-based screening and subsequent elaboration. Its low molecular weight (159.06 g/mol) and defined 3D structure make it an ideal starting point for growing high-quality leads, as demonstrated by its successful use in generating diverse azetidine-based libraries with favorable drug-like properties [1]. The primary amine serves as a versatile synthetic anchor for parallel chemistry, enabling rapid exploration of chemical space around the azetidine core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azetidin-3-ylmethanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.